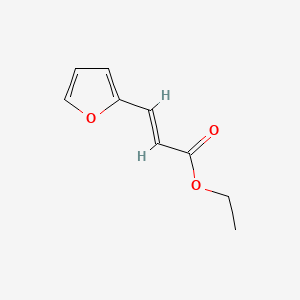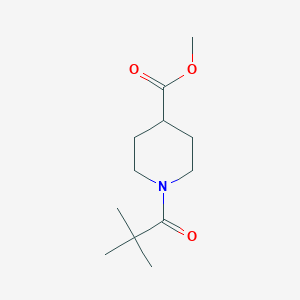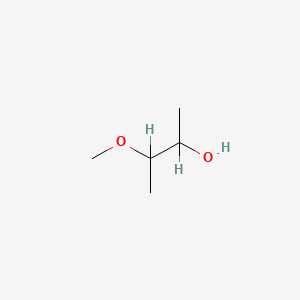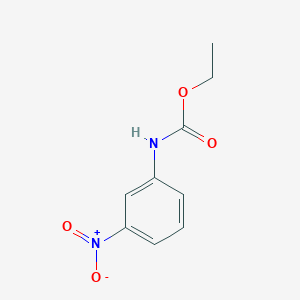
Carbamate d’éthyle et de (3-nitrophényle)
Vue d'ensemble
Description
Ethyl (3-nitrophenyl)carbamate is a compound with the CAS Number: 6275-72-5 and a molecular weight of 210.19 . It is an impurity of Rivastigmine Tartrate, a brain selective acetylcholinesterase inhibitor .
Molecular Structure Analysis
The molecular structure of Ethyl (3-nitrophenyl)carbamate is represented by the linear formula: C9H10N2O4 .Chemical Reactions Analysis
Ethyl carbamate is formed from the reaction of urea with ethanol. The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .Physical and Chemical Properties Analysis
Ethyl (3-nitrophenyl)carbamate is the ethyl ester of carbamic acid. It occurs at low levels, from ng/L to mg/L, in many fermented foods and beverages . It is also formed from the reaction of urea with ethanol .Applications De Recherche Scientifique
Carbamate d’éthyle et de (3-nitrophényle) : Applications de recherche scientifique
Prévention de l’accumulation de carbamate d’éthyle : Le carbamate d’éthyle et de (3-nitrophényle) peut être utilisé dans la recherche axée sur la prévention de l’accumulation de carbamate d’éthyle (EC) dans les aliments fermentés, ce qui constitue une préoccupation importante en matière de sécurité alimentaire en raison de ses propriétés cancérigènes et génotoxiques. Des études explorent des approches physiques, chimiques et biologiques pour atténuer les niveaux d’EC dans la production alimentaire .
Études sur la dégradation biologique : Ce composé est également pertinent dans les études portant sur les méthodes biologiques de dégradation du carbamate d’éthyle, telles que l’utilisation de micro-organismes spécifiques capables de dégrader l’EC comme source d’azote, réduisant ainsi sa présence dans les boissons fermentées .
Synthèse de nouveaux carbamates : La recherche sur la synthèse de nouveaux carbamates implique le carbamate d’éthyle et de (3-nitrophényle) comme intermédiaire potentiel ou composé de référence. Ces études peuvent inclure la caractérisation de nouveaux carbamates à l’aide de diverses techniques analytiques .
Capture et conversion du CO2 : Dans le contexte de la capture et de l’utilisation du carbone, le carbamate d’éthyle et de (3-nitrophényle) peut être étudié dans le cadre du mécanisme de formation de carbamate à partir du CO2, qui est une réaction importante pour les applications environnementales .
Méthodes de contrôle dans la distillation : Le composé est utilisé pour mesurer l’efficacité des différentes méthodes de contrôle des niveaux de carbamate d’éthyle dans la production artisanale de bourbon, où l’EC provient de la teneur en nitriles glycosidiques des céréales .
Normes analytiques : Il sert de norme analytique pour les produits chimiques de recherche, contribuant à l’étalonnage des instruments et assurant l’exactitude de l’analyse des données dans la recherche en neurologie et dans d’autres domaines scientifiques .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Ethyl (3-nitrophenyl)carbamate is a type of organic carbamate . Organic carbamates are structural elements of many approved therapeutic agents . They are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They have the ability to modulate inter- and intramolecular interactions with target enzymes or receptors .
Mode of Action
The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .
Biochemical Pathways
Carbamates serve the biological systems in a wide spectrum of metabolic pathways . A carbamate derived from the aminoimidazole is an intermediate in the biosynthesis of inosine whose metabolism led to advances in immunotherapy .
Pharmacokinetics
Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . Fast hydrolysis of carbamate-bearing drugs may result in weak or shortened activity . On the contrary, carbamate-based prodrugs must undergo extensive hydrolysis at a suitable rate for releasing an active drug and obtaining the expected activity profile .
Result of Action
For example, some carbamates have been found to have antimicrobial and antioxidant activities .
Analyse Biochimique
Biochemical Properties
Ethyl (3-nitrophenyl)carbamate interacts with various enzymes and proteins. It is known to react with urea, citrulline, and carbamyl phosphate during fermentation and storage . These precursors are generated from arginine metabolism by wine yeasts and lactic acid bacteria .
Cellular Effects
Ethyl (3-nitrophenyl)carbamate has been found to have significant effects on cellular processes. It is genotoxic and carcinogenic for a number of species such as mice, rats, hamsters, and monkeys . It has been shown to result in dose-dependent increased incidences of alveolar and bronchiolar, hepatocellular and Harderian gland adenoma or carcinoma, hepatic haemangiosarcoma, and mammary gland adenoacanthoma or adenocarcinoma (females only) .
Molecular Mechanism
The molecular mechanism of Ethyl (3-nitrophenyl)carbamate involves its interaction with biomolecules. It is formed from the reaction of ethanol with urea, citrulline, and carbamyl phosphate . This reaction is facilitated by the presence of enzymes and proteins that Ethyl (3-nitrophenyl)carbamate interacts with .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl (3-nitrophenyl)carbamate change over time. It is formed during the fermentation process and continues to interact with various biomolecules during storage .
Dosage Effects in Animal Models
In animal models, the effects of Ethyl (3-nitrophenyl)carbamate vary with different dosages. The compound has been found to cause dose-dependent increases in incidences of various types of tumors .
Metabolic Pathways
Ethyl (3-nitrophenyl)carbamate is involved in several metabolic pathways. It is formed from the reaction of ethanol with urea, citrulline, and carbamyl phosphate, which are generated from arginine metabolism .
Propriétés
IUPAC Name |
ethyl N-(3-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-2-15-9(12)10-7-4-3-5-8(6-7)11(13)14/h3-6H,2H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPGACMNGJBXHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20978398 | |
| Record name | Ethyl hydrogen (3-nitrophenyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20978398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6275-72-5 | |
| Record name | NSC36186 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36186 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl hydrogen (3-nitrophenyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20978398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


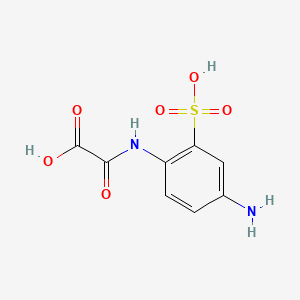
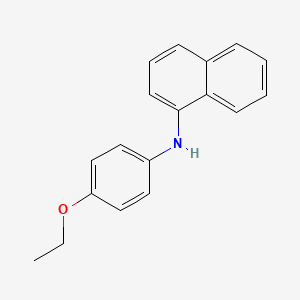

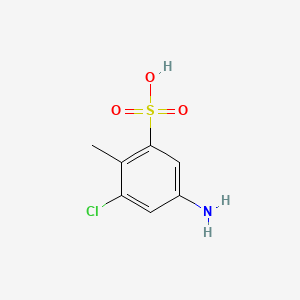
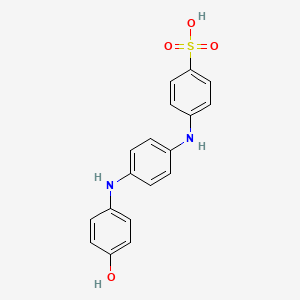

![[R-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one](/img/structure/B1605131.png)
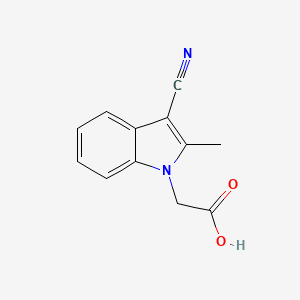

![Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]-](/img/structure/B1605135.png)
